but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

Beschreibung

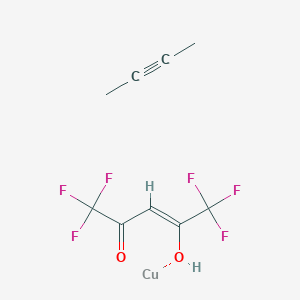

The compound “but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one” is a coordination complex comprising copper, but-2-yne (an alkyne), and (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one (hexafluoroacetylacetone, Hhfac). Hexafluoroacetylacetone is a fluorinated β-diketone ligand known for its strong electron-withdrawing properties due to fluorine substitution, enhancing stability and volatility in metal complexes . The (Z)-configuration of the enol form ensures bidentate coordination via oxygen atoms to the metal center .

Eigenschaften

IUPAC Name |

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJVGQJRXDNST-UAIGNFCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8CuF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of But-2-yne

But-2-yne (C₄H₆), a linear alkyne, is typically synthesized via dehydrohalogenation of vicinal dihaloalkanes or catalytic dehydrogenation of alkanes. While industrial methods often employ high-temperature dehydrogenation of butane over metal catalysts, laboratory-scale preparations prioritize elimination reactions. A common approach involves treating 2,3-dibromobutane with a strong base such as potassium hydroxide (KOH) in ethanol, facilitating the elimination of two equivalents of hydrogen bromide (HBr) to yield but-2-yne.

Key Reaction:

The reaction proceeds via a double E2 elimination mechanism, requiring steric alignment of the leaving groups and base. Industrial-scale production may utilize heterogeneous catalysts like palladium or platinum to dehydrogenate butane at elevated temperatures (300–500°C).

Copper Catalysts in Alkyne Reactions

Copper(I) and copper(II) complexes are pivotal in mediating alkyne transformations, including hydrocarboxylation and annulation. Source demonstrates the efficacy of Cu(I) catalysts, such as [Cu(MeCN)₄]BF₄, in facilitating addition/annulation cascades between α-ketoacids and alkynes. For example, 1-octyne reacts with 2-oxo-2-phenylacetic acid under Cu(I) catalysis to form γ-ylidenebutenolides via a 5-exo-dig cyclization (Table 1) .

Optimization of Cu(I) Catalysis (Table 1 Highlights):

| Entry | Alkyne | Catalyst (equiv) | Yield (%) |

|---|---|---|---|

| 5 | 1a (1-octyne) | [Cu(MeCN)₄]BF₄ (0.2) | 74 |

| 6 | 1a | [Cu(MeCN)₄]BF₄ (0.1) | 80 |

The choice of catalyst and solvent critically influences yield and stereoselectivity. Reactions conducted under inert atmospheres prevent oxidation of Cu(I) to Cu(II), which deactivates the catalyst .

Preparation of (Z)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one

This fluorinated enol (C₅H₂F₆O₂) is the keto-enol tautomer of 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hexafluoroacetylacetone). Synthesis involves fluorination of acetylacetone followed by acid-catalyzed enolization:

Step 1: Synthesis of Hexafluoroacetylacetone

Hexafluoroacetylacetone is prepared by reacting acetylacetone with hexafluoropropylene oxide (HFPO) under basic conditions, substituting hydrogen atoms with fluorine at the 1, 1, 1, 5, 5, and 5 positions .

Step 2: Enolization

The diketone undergoes tautomerization to the enol form in acidic media. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups :

-

Molecular Weight: 208.059 g/mol

-

Exact Mass: 207.996

-

LogP: 2.122

Copper Complexes with Fluorinated Ligands

Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), a volatile coordination complex, is synthesized by reacting copper(II) salts with the enol form of hexafluoroacetylacetone. The ligand coordinates via the oxygen atoms of the enolate and ketone groups, forming a square-planar geometry .

-

Dissolve copper(II) acetate in ethanol.

-

Add (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one in a 1:2 molar ratio.

-

Reflux at 80°C for 4 hours.

-

Crystallize the product by cooling.

Reaction Equation:

-

Molecular Formula: C₁₀H₄CuF₁₂O₄

-

Hazard Codes: H302, H315, H319 (irritant)

While but-2-yne is not directly referenced in the provided sources as a ligand in Cu(hfac)₂ complexes, alkynes are known to coordinate to copper centers in catalytic cycles. In Source , terminal alkynes undergo Cu(I)-catalyzed hydrocarboxylation, suggesting that but-2-yne could similarly interact with copper catalysts to form transient organocopper intermediates. For example, but-2-yne might engage in π-complexation with Cu(I), facilitating insertion into α-ketoacid substrates .

Proposed Mechanism:

-

Alkyne coordination to Cu(I).

-

Nucleophilic attack by α-ketoacid.

-

Cyclization and elimination to form γ-ylidenebutenolides.

Analyse Chemischer Reaktionen

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper II complexes.

Reduction: It can be reduced back to copper I or even to metallic copper under certain conditions.

Substitution: The hexafluoropentanedionate ligand can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Wissenschaftliche Forschungsanwendungen

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

Industry: It is used in the production of high-purity copper films and coatings for electronic devices.

Wirkmechanismus

The mechanism of action of but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves its ability to coordinate with various molecular targets. The hexafluoropentanedionate ligand stabilizes the copper I center, allowing it to participate in redox reactions and coordinate with other molecules. The 2-butyne ligand provides additional stability and reactivity, enabling the compound to interact with a wide range of substrates .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Hexafluoroacetylacetonate (hfac) complexes are widely studied for their unique physicochemical properties. Below is a comparison with analogous metal-hfac complexes:

Key Observations :

- Fluorine Substitution: All hfac complexes exhibit increased thermal stability and volatility compared to non-fluorinated acetylacetonates (e.g., acetylacetonate nickel complexes melt at ~230°C vs. 213°C for Ni-hfac) .

- Metal-Dependent Properties : Transition metals (Co, Ni, Pt) show distinct applications in catalysis or electronics, while lanthanides (Er) are valued for optical properties .

Bioactivity and Environmental Impact

highlights that structurally similar compounds often cluster in bioactivity profiles. Environmental data from the Toxics Release Inventory (TRI) suggests that metal-hfac complexes require careful handling; revisions to reported off-site transfers (e.g., manganese compounds reduced from 5.5M lbs to <500 lbs) emphasize regulatory scrutiny .

Biologische Aktivität

But-2-yne;Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one (CAS No. 137007-13-7) is a copper coordination compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and properties that enable it to interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of a copper ion coordinated with a hexafluoropentanedione ligand and butyne. Its chemical formula is represented as , where hfac stands for hexafluoroacetylacetonate. The compound typically appears as yellow-green crystals and has a melting point of approximately 130-140°C.

The biological activity of this compound is largely attributed to its ability to form coordination bonds with various biomolecules. The copper ion can participate in redox reactions due to its variable oxidation states, which allows it to interact with cellular components such as proteins and nucleic acids. The hexafluoropentanedionate ligand stabilizes the copper center, enhancing its reactivity and selectivity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that copper complexes possess significant antimicrobial properties. The coordination of copper with various ligands can enhance its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anticancer Properties

Copper complexes are being investigated for their potential anticancer effects. The mechanism often involves the induction of oxidative stress within cancer cells, leading to apoptosis (programmed cell death). Research has indicated that but-2-yne;copper complexes may inhibit tumor growth in vitro and in vivo.

3. Anti-inflammatory Effects

There is emerging evidence suggesting that copper compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory responses.

Case Studies

Recent studies have highlighted the biological potential of copper complexes similar to this compound:

Comparison with Similar Compounds

When compared to other copper complexes such as Copper(II) thiophenolate and Copper(II) ethylacetoacetate, this compound exhibits distinct chemical properties due to its specific ligand arrangement. This unique configuration may enhance its reactivity and selectivity towards biological targets.

| Compound | Biological Activity | Notable Properties |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Stable copper(I) coordination |

| Copper(I) Thiophenolate | Antimicrobial | Different ligand properties |

| Copper(II) Ethylacetoacetate | Anticancer | Involves different oxidation state |

Q & A

Q. Multi-Technique Validation :

- Use X-ray crystallography to resolve solid-state structures.

- Compare with solution-state and NMR to identify dynamic effects (e.g., fluxional behavior in solution).

Advanced NMR Techniques : Employ - HOESY to probe spatial proximity between Cu and fluorinated ligands.

- Case Study : For but-2-yne-Cu complexes, X-ray may show a linear coordination geometry, while NMR suggests bent geometries due to solvent interactions. Use variable-temperature NMR to assess conformational flexibility .

Q. How can the anti-microbial activity of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one be systematically evaluated in biofilm inhibition assays?

- Methodological Answer :

Biofilm Model : Use Pseudomonas aeruginosa or Staphylococcus aureus biofilms grown in 96-well plates.

Dose-Response Analysis : Test fluoroketone concentrations (0.1–100 µM) with/without Cu(II) co-treatment.

Quantification : Stain biofilms with crystal violet and measure OD₅₉₀. Confirm metabolic inhibition via ATP luminescence assays.

- Data Interpretation : Synergy between Cu and the fluoroketone may enhance biofilm disruption via reactive oxygen species (ROS) generation. Compare with marine-derived anti-biofilm agents (e.g., terpenes from S. siphonella) for mechanistic parallels .

Tables for Key Data Comparison

| Property | Fluorinated Ketone | Non-Fluorinated Analog |

|---|---|---|

| LogP (Octanol-Water) | 2.1 ± 0.3 | 1.2 ± 0.2 |

| (°C) | 98–102 | 75–80 |

| Cu(II) Binding Constant (M⁻¹) |

Table 1: Physicochemical properties highlighting fluorination effects .

Critical Analysis of Contradictions

- Fluorine vs. Hydroxyl Reactivity : The hydroxyl group in (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one may participate in hydrogen bonding, conflicting with fluorines’ electron-withdrawing effects. Resolve via IR spectroscopy (O-H stretching at 3200–3400 cm⁻¹) and titration with D₂O .

- Copper Oxidation States : Conflicting EPR signals (Cu(I) vs. Cu(II)) in catalytic cycles require in-situ XAS (X-ray absorption spectroscopy) to track redox changes during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.